molecular formula C20H19N9O5 B11553593 4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11553593
M. Wt: 465.4 g/mol
InChI Key: AMHDOKIGBDGPST-FYJGNVAPSA-N
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Description

4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, nitrophenyl groups, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Attachment of Nitrophenyl Groups: The nitrophenyl groups are attached through electrophilic aromatic substitution reactions.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by the condensation of hydrazine derivatives with aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl groups, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Functionalized triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst in various organic reactions due to its unique structure.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biochemical pathways.

    Drug Development: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Medicine

    Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.

    Therapeutic Agents: Research is ongoing to explore its use as a therapeutic agent in treating various medical conditions.

Industry

    Polymer Synthesis: The compound is used in the synthesis of polymers with specific characteristics.

    Agriculture: It is explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone linkage.

    4-(MORPHOLIN-4-YL)-N-(2-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Has a different substitution pattern on the phenyl ring.

Uniqueness

4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is unique due to the presence of both nitrophenyl groups and the hydrazone linkage, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N9O5

Molecular Weight

465.4 g/mol

IUPAC Name

6-morpholin-4-yl-4-N-(3-nitrophenyl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19N9O5/c30-28(31)16-6-3-5-15(12-16)22-18-23-19(25-20(24-18)27-8-10-34-11-9-27)26-21-13-14-4-1-2-7-17(14)29(32)33/h1-7,12-13H,8-11H2,(H2,22,23,24,25,26)/b21-13+

InChI Key

AMHDOKIGBDGPST-FYJGNVAPSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])NC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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